molecular formula C6H14O3 B8663326 2,3-Dimethylbutane-1,2,3-triol CAS No. 64446-72-6

2,3-Dimethylbutane-1,2,3-triol

Cat. No.: B8663326
CAS No.: 64446-72-6
M. Wt: 134.17 g/mol
InChI Key: GFTPTQVIOIDDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylbutane-1,2,3-triol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

2,3-Dimethylbutane-1,2,3-triol serves as an important intermediate in the synthesis of various organic compounds. It can be derived from the reduction of ketones or aldehydes, making it a valuable building block in organic chemistry. The compound is particularly noted for its role in synthesizing more complex molecules through various reaction pathways.

2. Rubber Synthesis

One notable application is in the production of synthetic rubber. The compound can be utilized to create rubber-like materials due to its hydroxyl groups, which can participate in cross-linking reactions. This application is significant in industries focused on developing new materials with enhanced properties .

1. Potential Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. Preliminary studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. This suggests that the compound could be a candidate for further investigation in cancer therapeutics .

2. Antioxidant Activity

The presence of multiple hydroxyl groups in this compound suggests potential antioxidant activity. Antioxidants are crucial in combating oxidative stress and have implications in preventing various diseases, including cancer and neurodegenerative disorders. Studies are ongoing to evaluate the extent of its antioxidant capabilities .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntioxidantVariousN/APotential inhibition of oxidative stress

Case Study: Anticancer Activity

A study conducted on the effects of this compound derivatives on A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects at a concentration of 100 µM. The results indicated a notable reduction in cell viability compared to control groups, suggesting potential therapeutic applications .

Case Study: Synthesis and Application

In a synthetic chemistry study, researchers successfully utilized this compound as a precursor for creating novel polymeric materials. The triol's ability to participate in polyaddition reactions facilitated the development of materials with improved mechanical properties and thermal stability .

Properties

CAS No.

64446-72-6

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2,3-dimethylbutane-1,2,3-triol

InChI

InChI=1S/C6H14O3/c1-5(2,8)6(3,9)4-7/h7-9H,4H2,1-3H3

InChI Key

GFTPTQVIOIDDRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(CO)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl glycerol was prepared from glycerol through a ketal glecerol derivative, solketal (1,2-isopropylidene glycerol) as shown in FIG. 2. Solketal starting material was prepared by reacting 1 g glycerol with 2 ml acetone and 1 g Dowex 50W strong cation exchange resin (Dow Chemical Co., Midland, Mich.) at 60° C. for 1 hour. The resultant solketal (3 mmol) was reacted with 3 mmol methyl tosylate (as prepared in Example 1) in 3 mmol NaOH with mL water in a small scale vessel for 2 hours at 70° C., producing methyl solketal. Hydrolysis of the methyl solketal was effected by reaction with Dowex 50W strong cation exchange resin (½″) in 4 ml methanol for 2 hours at 70° C., producing 1-methyl glycerol. The 1-methyl glycerol produced from the hydrolysis was reacted with 2 molar equivalents of methyl tosylate in aqueous NaOH for 2 hours at 70° C., yielding 1,2,3-trimethoxy glycerol ether.
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